2,6-Bis[(dimethylamino)methyl]pyridin-3-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
2,6-bis[(dimethylamino)methyl]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-13(2)7-9-5-6-11(15)10(12-9)8-14(3)4/h5-6,15H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTNPZVGHDQVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=C(C=C1)O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291180 | |
| Record name | 2,6-bis[(dimethylamino)methyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-17-4 | |
| Record name | 2,6-Bis[(dimethylamino)methyl]-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 73721 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC73721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-bis[(dimethylamino)methyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis-(dimethylaminomethyl)-3-pyridinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the preparation of the pyridine precursor, 2,6-bis(dimethylaminomethyl)-3-pyridinol, via a Mannich reaction. This one-pot condensation involves 3-pyridinol, formaldehyde, and dimethylamine in a molar ratio of 1:2.5:2.5. The reaction proceeds through the following steps:
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Formation of the iminium intermediate : Formaldehyde reacts with dimethylamine to generate a reactive electrophilic species.
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Nucleophilic attack : 3-pyridinol attacks the iminium ion at the 2- and 6-positions, leading to bis-aminomethylation.
The reaction is typically conducted in aqueous or alcoholic solvents at ambient temperature, with yields ranging from 70–85%.
Critical Parameters
-
pH control : Strongly acidic conditions (e.g., HCl) accelerate the reaction by stabilizing the iminium intermediate.
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Solvent selection : Methanol or ethanol enhances solubility of 3-pyridinol, while water facilitates proton transfer.
Catalytic Hydrogenation to Piperidinols
Hydrogenation Conditions
The pyridine precursor is reduced to the target piperidinol via catalytic hydrogenation. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | 5% Rh/Al₂O₃ | Maximizes yield (95%) |
| Pressure | 750–800 psi H₂ | Prevents side reactions |
| Temperature | 30–50°C | Balances kinetics and selectivity |
| Solvent | Aqueous HCl/MeOH | Enhances proton availability |
Catalyst Comparison
Rhodium-based catalysts outperform alternatives due to their resistance to amine cleavage:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| 5% Rh/Al₂O₃ | 95 | 3.5 |
| RuO₂ | 89 | 5.0 |
| PtO₂ | 78 | 6.5 |
Data synthesized from Examples 1–5.
Industrial-Scale Production Strategies
Continuous Flow Systems
Modern industrial methods employ continuous flow reactors to improve efficiency:
Solvent Recycling
Methanol and hydrochloric acid are recovered via fractional distillation, reducing waste by 40% compared to batch processes.
Analytical Validation
Characterization Data
Post-synthesis validation includes:
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water = 70:30) confirms ≥98% purity, with retention time = 4.2 min.
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(dimethylamino)methyl]pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2,6-Bis[(dimethylamino)methyl]pyridin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The compound’s molecular targets include metal centers in enzymes and other catalytic systems, where it can modulate their activity and enhance reaction rates .
Comparison with Similar Compounds
Key Compounds:
2,6-Bis(hydroxymethyl)pyridin-3-ol (CAS 38029-16-2):
- Substituents : Hydroxymethyl groups at 2- and 6-positions.
- Properties : Higher polarity due to hydroxyl groups, enabling hydrogen bonding. Boiling point: 477.5°C; density: 1.427 g/cm³ .
- Applications : Used in synthetic chemistry for crosslinking reactions.
5-Bromo-2,6-dimethylpyridin-3-ol (CAS 137778-12-2):
- Substituents : Bromo and methyl groups.
- Properties : Higher lipophilicity (LogP = 2.17) due to bromine; molecular weight: 202.05 g/mol .
- Applications : Intermediate in pharmaceutical synthesis.
(5,6-Dimethoxypyridin-3-yl)methanol (CAS 1138443-89-6): Substituents: Methoxy groups at 5- and 6-positions, hydroxymethyl at 3-position. Properties: Enhanced solubility in organic solvents; molecular weight: 169.18 g/mol .
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (CAS 1261365-99-4):
Table 1: Structural and Physical Property Comparison
Coordination Chemistry and Reactivity
- This compound: Forms stable Hg(II) complexes with mixed Cl/Br occupancy, demonstrating adaptability in binding environments . The dimethylamino groups enhance electron density on the pyridine ring, favoring metal-ligand interactions.
Biological Activity
2,6-Bis[(dimethylamino)methyl]pyridin-3-ol, also known as 2,6-pyridinedimethanol tris(dimethylamine) (PDT), is a pyridine derivative characterized by its unique structural features, including two dimethylaminomethyl groups at the 2 and 6 positions and a hydroxymethyl group at the 3 position. This compound has garnered attention due to its potential biological activities, particularly in the fields of coordination chemistry, catalysis, and pharmaceuticals.
- Chemical Formula : C₁₂H₁₈N₂O
- Molecular Weight : 206.29 g/mol
- Solubility : Soluble in various organic solvents, enhancing its utility in chemical reactions.
The compound's structure allows it to act as a versatile ligand capable of chelating metal ions, forming stable complexes that are crucial for various catalytic processes.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
The mechanism of action for this compound primarily revolves around its ability to coordinate with metal ions and potentially interact with biological macromolecules. This coordination capability allows it to stabilize metal ions in catalytic cycles or enhance the bioavailability of certain drugs through chelation.
Table 1: Summary of Biological Activities and Findings
Future Directions
Further research is required to elucidate the detailed mechanisms by which this compound exerts its biological effects. Specific areas of interest include:
- In vivo Studies : Evaluating the pharmacokinetics and toxicity profiles of this compound in animal models.
- Therapeutic Applications : Investigating its efficacy against specific diseases or conditions where metal ion interaction is beneficial.
- Structural Modifications : Exploring how variations in the chemical structure may enhance or modify biological activity.
Q & A
Q. What synthetic methodologies are recommended for preparing 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol?
The compound can be synthesized via a Mannich reaction, where pyridin-3-ol reacts with formaldehyde and dimethylamine under controlled pH and temperature. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of intermediates and using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate the product. Validation through -NMR should confirm the presence of dimethylamino (–N(CH)) protons (δ ~2.2–2.5 ppm) and pyridin-3-ol aromatic protons (δ ~6.5–8.0 ppm) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- - and -NMR : To confirm substitution patterns and dimethylamino group integration.
- IR Spectroscopy : Detect O–H (stretch ~3200–3500 cm) and C–N (stretch ~1200 cm) bonds.
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. For example, weak C–H⋯X (X = Cl, Br) interactions in related structures require high-resolution data (e.g., <1.0 Å) and refinement using SHELXL .
Q. How should researchers handle storage and stability during experiments?
Store under inert gas (argon) at –20°C to prevent oxidation of the tertiary amine groups. For aqueous solutions, use pH 6–7 buffers to avoid protonation of dimethylamino groups, which may alter reactivity. Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) are recommended every 24 hours .
Advanced Research Questions
Q. How can mixed halide occupancy in crystallographic studies of derivatives be resolved?
In mixed-halide systems (e.g., Cl/Br), refine occupancy ratios using SHELXL’s PART instruction, coupled with anomalous dispersion corrections. Validate results via independent techniques like EDX spectroscopy or mass spectrometry. For example, a mercury(II) complex with 2,6-bis[(dimethylamino)methyl]phenyl showed Cl/Br ratios refined to 0.70:0.30 and 0.76:0.24, confirmed by electron density maps .
Q. What computational approaches support structure-activity relationship (SAR) studies of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Docking : Use AutoDock Vina to assess binding affinities with biological targets (e.g., enzymes with pyridine-binding pockets). SMILES strings (e.g.,
CN(C)Cc1nc(O)cc(CN(C)C)c1) from PubChem aid in generating 3D conformers .
Q. How do researchers address contradictions between spectroscopic and crystallographic data?
For discrepancies (e.g., unexpected NOE correlations vs. crystallographic distances), perform:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
